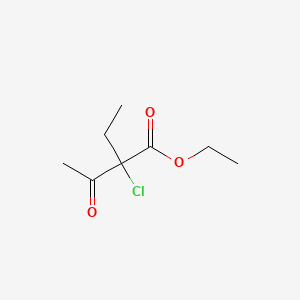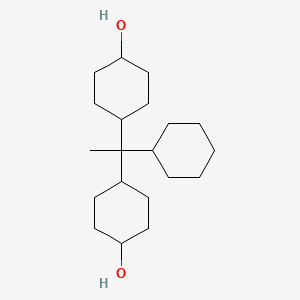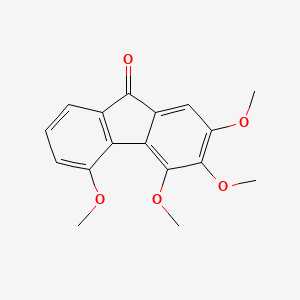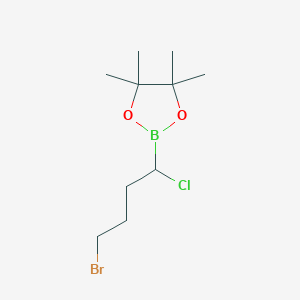
Ethyl 2-chloro-2-ethyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C₆H₉ClO₃. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl ethanoate (ethyl acetate) with sodium or sodium ethoxide to form the enolate ion, which then reacts with an alkyl halide, such as ethyl chloride, to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of sodium ethoxide as a base and ethyl chloride as the alkylating agent is common. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-ethyl-3-oxobutanoate or ethyl 2-thio-2-ethyl-3-oxobutanoate.
Reduction: Formation of ethyl 2-chloro-2-ethyl-3-hydroxybutanoate.
Oxidation: Formation of ethyl 2-chloro-2-ethyl-3-carboxybutanoate
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-ethyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-2-ethyl-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chloro group, leading to the formation of new chemical bonds. The oxo group also plays a role in various redox reactions, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the chloro group.
Ethyl 2-chloroacetoacetate: Similar but with different substituents on the carbon chain.
Uniqueness
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is unique due to the presence of both a chloro and an oxo group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Eigenschaften
| 130000-37-2 | |
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-8(9,6(3)10)7(11)12-5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
AZFLGQGBSQHBBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C)(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










